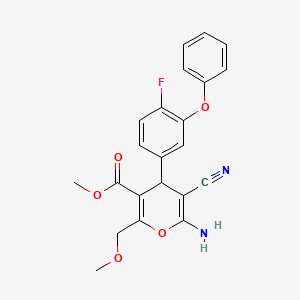![molecular formula C21H22N2O4S2 B11604891 methyl 2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B11604891.png)
methyl 2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It contains a sulfur atom, an oxa (oxygen) bridge, and a nitrogen-containing heterocycle.
- The compound’s systematic name reflects its intricate arrangement of atoms and functional groups.
Methyl 2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate: is a complex organic compound with a tricyclic structure.
Métodos De Preparación
- An efficient, environmentally benign synthetic route involves a transition-metal-free, tandem C–N, C–O bond formation reaction.
- Starting materials include renewable levulinic acid (a keto acid) and variously substituted o-aminobenzyl alcohols.
- The reaction occurs in toluene at room temperature, using triethylamine as a base.
- Excellent yields of the tricyclic compound are obtained .
Análisis De Reacciones Químicas
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include methyl chloroformate and o-aminobenzyl alcohols.
- Major products formed depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel reactions.
Biology: It could serve as a scaffold for drug development due to its complex arrangement of functional groups.
Medicine: Research may focus on its potential as an antiviral, antibacterial, or anticancer agent.
Industry: Applications in materials science or catalysis could arise from its tricyclic framework.
Mecanismo De Acción
- The compound’s mechanism of action remains an area of investigation.
- Potential molecular targets and pathways need further exploration.
Comparación Con Compuestos Similares
- Similar compounds include other tricyclic structures with sulfur, oxygen, and nitrogen atoms.
- Highlighting its uniqueness requires a detailed comparison with specific analogs.
Propiedades
Fórmula molecular |
C21H22N2O4S2 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
methyl 2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate |
InChI |
InChI=1S/C21H22N2O4S2/c1-12-7-5-6-8-14(12)23-19(25)17-13-9-21(2,3)27-10-15(13)29-18(17)22-20(23)28-11-16(24)26-4/h5-8H,9-11H2,1-4H3 |
Clave InChI |
SRNATPLVDXWUOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)OC)SC4=C3CC(OC4)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[3-methoxy-4-(2-methylpropoxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11604811.png)
![1-[2-(Hydroxymethyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]butane-1,2,3,4-tetrol](/img/structure/B11604825.png)
![{4-[(E)-{(2Z)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11604845.png)
![13-(4-methylphenyl)-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11604848.png)
![Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11604853.png)
![5-(4-Chlorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11604868.png)
![3,4,11-trimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11604870.png)
![4-[(Z)-{1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]benzoic acid](/img/structure/B11604875.png)
![6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604883.png)
![N-(4-fluorophenyl)-2-(3-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B11604889.png)
![(6Z)-3-(2-chlorophenyl)-6-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11604896.png)
![N-benzyl-7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604903.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11604909.png)
